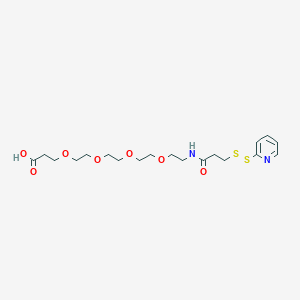
SRT3025 HCl
Übersicht
Beschreibung
SRT3025 HCl is a potent and selective Sirt1 activator . It inhibits RANKL-induced osteoclast differentiation, fusion, and resorptive capacity without affecting osteoclast survival . It is also an orally active sirtuin 1 activator that reduces cellular acetylation of Sirt1 substrates FoxO1 and histone 3 .
Molecular Structure Analysis
The empirical formula of SRT3025 HCl is C31H31N5O2S2 . The molecular weight of the free base is 569.74 .Physical And Chemical Properties Analysis
SRT3025 HCl is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL when warmed . It should be stored in a desiccated condition at temperatures between -10 to -25°C .Wissenschaftliche Forschungsanwendungen
Sirtuin 1 Activation
SRT3025 HCl is an orally active sirtuin 1 activator . Sirtuin 1, also known as Sirt1, is a protein that in humans is encoded by the SIRT1 gene. It is known to have a role in aging by controlling the DNA repair and apoptosis, among other cellular processes .
Reduction of Cellular Acetylation
SRT3025 HCl reduces cellular acetylation of Sirt1 substrates . Acetylation is a process where an acetyl functional group is transferred from one molecule to another. The reduction of cellular acetylation can have various effects on cellular processes and functions .
Atherosclerosis Research
SRT3025 HCl exhibits in vivo efficacy in a murine atherosclerosis model . Atherosclerosis is a disease in which plaque builds up inside your arteries. This compound could potentially be used in the treatment or prevention of this disease .
Bone Loss Research
SRT3025 HCl has been used in research related to ovariectomy-induced bone loss in female mice . This suggests potential applications in the treatment or prevention of conditions such as osteoporosis .
Regulation of LDL-Cholesterol
The Sirt1 activator SRT3025 provides atheroprotection in Apoe−/− mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression . This suggests that SRT3025 HCl could potentially be used in the regulation of LDL-cholesterol, which could have implications for cardiovascular health .
6. Potential Impact on Metabolic and Inflammatory Diseases The deacetylase Sirt1, which SRT3025 HCl activates, exerts beneficial effects on metabolic and inflammatory diseases . This suggests that SRT3025 HCl could potentially be used in the treatment of these types of diseases .
Wirkmechanismus
- SRT3025 HCl is an experimental drug that acts as a small-molecule activator of the sirtuin subtype SIRT1 .
- Deacetylation leads to changes in gene expression, affecting pathways related to cell survival, metabolism, and inflammation .
- SRT3025 HCl impacts several pathways:
- Cellular effects:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(3-methoxypropyl)-2-phenyl-N-[2-[6-(pyrrolidin-1-ylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]-1,3-thiazole-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N5O2S2.ClH/c1-38-17-9-14-26-27(35-29(39-26)22-10-3-2-4-11-22)28(37)33-24-13-6-5-12-23(24)30-34-25-18-21(19-32-31(25)40-30)20-36-15-7-8-16-36;/h2-6,10-13,18-19H,7-9,14-17,20H2,1H3,(H,33,37);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRBDTOIPNDWMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1=C(N=C(S1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=NC5=C(S4)N=CC(=C5)CN6CCCC6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32ClN5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SRT3025 HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




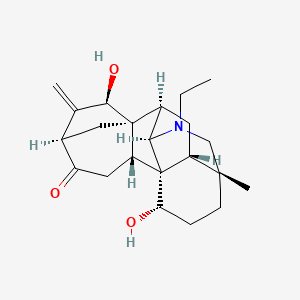


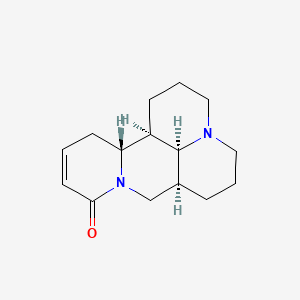
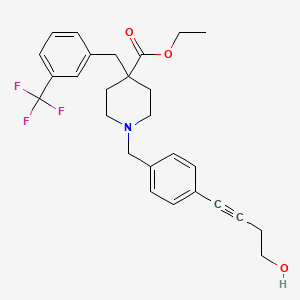
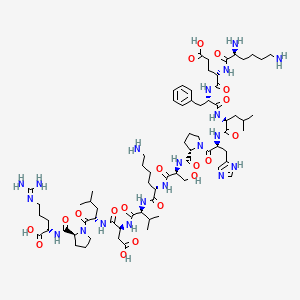

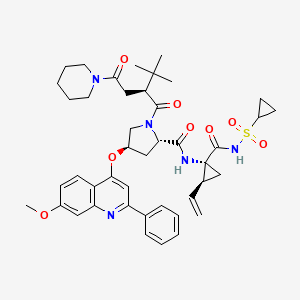

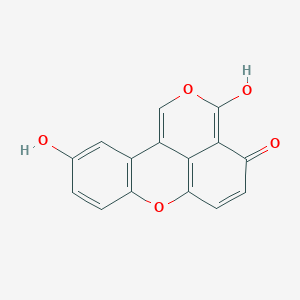

![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B610936.png)
